Rovatirelin hydrate

Description

Molecular Composition and Hydration State

This compound is a trihydrate form of the synthetic peptide analog rovatirelin, with the molecular formula C₁₆H₂₂N₄O₄S·3H₂O and a molecular weight of 420.481 g/mol . The anhydrous form of the compound, rovatirelin, has a molecular formula of C₁₆H₂₂N₄O₄S and a molecular weight of 366.435 g/mol . The hydration state confers stability to the compound, as the three water molecules integrate into the crystal lattice, influencing its solubility and solid-state behavior.

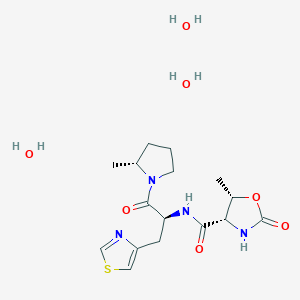

The structure comprises a thiazole ring , a pyrrolidine moiety , and an oxazolidinone core , connected via amide and carboxamide linkages (Figure 1). The thiazole ring (C₃H₃NS) contributes to the compound’s lipophilicity, enhancing its blood-brain barrier permeability compared to endogenous TRH. The oxazolidinone group (C₃H₅NO₂) introduces rigidity to the structure, optimizing receptor-binding interactions.

Table 1: Molecular Properties of this compound

Stereochemical Configuration and Conformational Analysis

This compound exhibits absolute stereochemistry with four defined stereocenters, all in the R or S configurations. The stereochemical arrangement is critical for its pharmacological activity, as demonstrated by structure-activity relationship (SAR) studies. Key stereochemical features include:

- A (2R)-2-methylpyrrolidine moiety at the C-terminus, which enhances TRH receptor affinity.

- An (4S,5S)-5-methyl-2-oxooxazolidine-4-carbonyl group that stabilizes the bioactive conformation.

- A (2S)-3-(thiazol-4-yl)methyl side chain, which contributes to nanomolar receptor binding (Ki = 702 nM).

Conformational analysis using nuclear magnetic resonance (NMR) and X-ray crystallography reveals that the oxazolidinone ring adopts a puckered conformation, while the pyrrolidine moiety maintains a chair-like geometry. This rigidity minimizes entropic penalties during receptor binding, explaining the compound’s higher affinity compared to taltirelin (Ki = 3,877 nM).

Table 2: Stereochemical Centers in this compound

| Stereocenter Position | Configuration | Role in Receptor Binding |

|---|---|---|

| C-2 (Pyrrolidine) | R | Stabilizes hydrophobic interactions |

| C-4 (Oxazolidinone) | S | Hydrogen bonds with Glu102 |

| C-5 (Oxazolidinone) | S | Modulates ring puckering |

| C-α (Thiazole) | S | Anchors to TRH receptor |

The l-prolinamide moiety, though absent in rovatirelin, was replaced with a (2R)-methylpyrrolidine group to improve metabolic stability without compromising receptor affinity.

Crystallographic Properties and Solid-State Characterization

This compound crystallizes in a monoclinic system with unit cell parameters a = 56.444 Å , b = 59.568 Å , and angles α = 73.22° . The crystal lattice accommodates three water molecules per rovatirelin unit, forming a hydrogen-bonded network that stabilizes the solid-state structure. X-ray diffraction studies at 1.8 Å resolution reveal that the compound adopts a β-strand-like conformation in the crystal, with intermolecular hydrogen bonds between the oxazolidinone carbonyl and adjacent amide groups.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Volume | 1,892.3 ų |

| Matthews Coefficient | 2.23 |

| Solvent Content | 44.87% |

| Crystallization pH | 7.5 |

| Temperature | 293 K |

The crystallization process employs vapor diffusion with PEG 3350 and potassium phosphate, yielding rod-shaped crystals suitable for diffraction studies. The high solvent content (44.87%) suggests a porous lattice, which may facilitate hydrate formation.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

879122-87-9 |

|---|---|

Molecular Formula |

C16H28N4O7S |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

(4S,5S)-5-methyl-N-[(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-2-oxo-1,3-oxazolidine-4-carboxamide;trihydrate |

InChI |

InChI=1S/C16H22N4O4S.3H2O/c1-9-4-3-5-20(9)15(22)12(6-11-7-25-8-17-11)18-14(21)13-10(2)24-16(23)19-13;;;/h7-10,12-13H,3-6H2,1-2H3,(H,18,21)(H,19,23);3*1H2/t9-,10+,12+,13+;;;/m1.../s1 |

InChI Key |

OKGVIMQQOHBRRH-RYNPTWSUSA-N |

Isomeric SMILES |

C[C@@H]1CCCN1C(=O)[C@H](CC2=CSC=N2)NC(=O)[C@@H]3[C@@H](OC(=O)N3)C.O.O.O |

Canonical SMILES |

CC1CCCN1C(=O)C(CC2=CSC=N2)NC(=O)C3C(OC(=O)N3)C.O.O.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rovatirelin hydrate involves several steps, starting with the preparation of key intermediates. One of the primary intermediates is (4S,5S)-5-methyl-2-oxooxazolidine-4-carboxylic acid. This intermediate is synthesized by reacting N-benzyloxycarbonyl L-serine with methanol and sodium hydroxide, followed by acidification and recrystallization .

Another crucial intermediate is (4S,5R)-5-methyl-2-oxooxazolidine-4-carboxylic acid, which is prepared by reacting N-benzyloxycarbonyl L-threonine with methanol and sodium hydroxide, followed by acidification and recrystallization .

The final step involves coupling these intermediates with other reagents to form this compound. The reaction conditions typically involve the use of ethanol, sodium borohydride, and other solvents under controlled temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product suitable for clinical use .

Chemical Reactions Analysis

Types of Reactions

Rovatirelin hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Substitution reactions involve replacing specific functional groups with other groups to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride is frequently used as a reducing agent.

Substitution: Various reagents, such as alkyl halides and acyl chlorides, are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered functional groups, while reduction reactions typically produce reduced forms of the compound .

Scientific Research Applications

Treatment of Spinocerebellar Degeneration

Rovatirelin hydrate has been primarily investigated for its efficacy in treating ataxia associated with spinocerebellar degeneration. Clinical trials have demonstrated that rovatirelin can improve ataxia symptoms in SCD patients. For instance, a pooled analysis from two randomized controlled trials indicated that rovatirelin 2.4 mg showed a statistically significant improvement in the Scale for the Assessment and Rating of Ataxia (SARA) total score compared to placebo .

| Study | Dosage | Participants | Outcome |

|---|---|---|---|

| KPS1301 | 1.6 mg / 2.4 mg | 411 | Significant improvement noted |

| KPS1305 | 2.4 mg | 241 | No significant difference vs. placebo |

CNS Effects and Neuroprotection

Research has indicated that rovatirelin exerts significant effects on the central nervous system by enhancing noradrenergic activity. Studies have shown that it increases the spontaneous firing of action potentials in noradrenergic neurons and elevates noradrenaline levels in brain regions associated with mood and locomotion . This suggests potential applications in conditions like depression and anxiety disorders.

Potential in Neurodegenerative Diseases

Beyond SCD, rovatirelin's neuroprotective properties may extend to other neurodegenerative diseases such as Alzheimer's disease and spinal cord injuries. Its ability to enhance neuroprotection and cognitive function is under investigation, with early studies indicating promising results .

Pharmacokinetics and Safety Profile

This compound demonstrates favorable pharmacokinetic properties, including high oral bioavailability and effective brain penetration. Safety studies suggest that it does not significantly alter thyroid hormone levels, which is a common concern with TRH analogs . The risk of side effects associated with elevated thyroid hormones is lower when administered once daily compared to multiple doses .

Mechanism of Action

Rovatirelin hydrate exerts its effects by mimicking the action of thyrotropin-releasing hormone. It binds to thyrotropin-releasing hormone receptors in the brain, leading to the activation of signaling pathways that regulate the synthesis and secretion of thyrotropin-stimulating hormone and prolactin . This activation results in various physiological effects, including the modulation of central nervous system activity and improvement of symptoms in patients with cerebellar ataxia .

Comparison with Similar Compounds

Key Physicochemical Properties:

- Molecular Formula : C₁₆H₂₈N₄O₇S (anhydrous base) .

- Molecular Weight : 420.48 g/mol .

- Crystal System: Monoclinic (space group P2₁) with lattice parameters: a = 6.7950(4) Å, b = 10.3798(7) Å, c = 14.2270(9) Å, β = 92.828(6)° .

- Solubility : Highly water-soluble due to trihydrate formulation .

Developed through structure-activity relationship (SAR) studies, rovatirelin demonstrated superior oral bioavailability and central nervous system (CNS) penetration in preclinical models, leading to its selection for clinical trials in cerebellar ataxia .

Comparison with Similar Compounds

Protirelin Tartrate Hydrate (TRH)

Structural and Pharmacokinetic Profile :

Clinical Use :

- Primarily diagnostic (e.g., assessing thyroid function) due to short half-life (~5 minutes) .

- Limited therapeutic utility owing to transient effects and need for repeated dosing.

Comparison with Rovatirelin :

Taltirelin

Structural and Pharmacokinetic Profile :

Clinical Use :

- Approved in Japan for spinocerebellar degeneration .

- Orally active with sustained effects, reducing dosing frequency compared to TRH.

Comparison with Rovatirelin :

Research Findings and Clinical Data

This compound

Protirelin and Taltirelin

- Protirelin: Limited to diagnostic use due to pharmacokinetic shortcomings .

- Taltirelin : Reduces ataxia symptoms with once-daily dosing, but gastrointestinal side effects reported in 10–15% of patients .

Q & A

Q. What experimental design considerations are critical for ensuring reproducibility in preclinical studies of Rovatirelin Hydrate?

Researchers should prioritize clear documentation of variables such as dosage regimens, animal models (e.g., CACNA1A mutation mouse models for ataxia), and environmental conditions (e.g., hydration stability). Controls must include placebo groups and standardized outcome measures like the Scale for the Assessment and Rating of Ataxia (SARA). Detailed protocols for pharmacokinetic parameters (e.g., bioavailability, half-life) should align with guidelines for methodological transparency .

Q. Which structural characterization techniques are essential for validating the identity of this compound in synthetic batches?

X-ray crystallography is foundational for confirming the compound’s three-dimensional structure and hydration state, as demonstrated in its crystal structure analysis . Complementary methods like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) should be employed to verify purity and stereochemical integrity. Thermogravimetric analysis (TGA) can further assess hydrate stability under varying conditions .

Q. How can researchers integrate conflicting preclinical data into a coherent hypothesis for this compound’s mechanism of action?

Contradictory findings (e.g., efficacy variations across animal models) should be addressed through systematic literature reviews and sensitivity analyses. Researchers must evaluate variables such as species-specific metabolic pathways or dosing schedules. Cross-validation using in vitro assays (e.g., receptor binding studies) and computational modeling can clarify mechanistic pathways .

Advanced Research Questions

Q. What statistical approaches are recommended for reconciling contradictory clinical trial outcomes, such as the divergent results in KPS1301 and KPS1305 trials?

Q. How does the hydration state of this compound influence its pharmacokinetic and pharmacodynamic profiles?

Hydration impacts solubility, stability, and bioavailability. Researchers should employ differential scanning calorimetry (DSC) to monitor phase transitions under storage conditions and in vivo environments. Comparative studies between hydrated and anhydrous forms can isolate hydration-dependent effects on blood-brain barrier penetration or receptor affinity .

What frameworks (e.g., PICO, FINER) are most effective for formulating research questions in translational studies of this compound?

The PICO framework (Population: SCD patients; Intervention: Rovatirelin dosage; Comparison: placebo; Outcome: SARA score reduction) ensures alignment with clinical objectives. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) help evaluate the practicality of mechanistic studies, such as exploring TRH receptor interactions in cerebellar neurons .

Q. How should researchers design experiments to validate novel analytical methods for quantifying this compound in biological matrices?

Method validation must adhere to ICH guidelines, including assessments of linearity, precision, and accuracy. Mass spectrometry (LC-MS/MS) coupled with isotope-labeled internal standards is optimal for low-concentration detection in cerebrospinal fluid. Cross-laboratory reproducibility trials are critical for establishing standardized protocols .

Q. What strategies mitigate bias in preclinical-to-clinical translation, given the mixed efficacy results observed in this compound trials?

Implement blinded, randomized designs in preclinical studies to reduce observer bias. Use translational biomarkers (e.g., cerebellar metabolic activity via PET imaging) to bridge animal and human data. Adaptive trial designs in clinical phases can incorporate interim analyses to refine dosing strategies .

Methodological Guidance

- Data Contradiction Analysis : Use funnel plots or Egger’s regression to detect publication bias in meta-analyses .

- Mechanistic Alignment : Combine electrophysiological recordings (e.g., Purkinje cell activity) with behavioral outcomes to validate therapeutic mechanisms .

- Ethical Compliance : Secure institutional review board (IRB) approval for human studies, emphasizing informed consent and data anonymization protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.